Rubigine tirel

Description

Definition and Historical Perspectives on Acid-Fluoride Formulations

Acid-fluoride formulations are chemical mixtures that typically contain a fluoride (B91410) salt, such as ammonium (B1175870) bifluoride, in an acidic medium. The combination of acidity and the fluoride ion gives these solutions potent cleaning and etching capabilities.

The history of using fluoride compounds in industrial applications dates back to the late 19th and early 20th centuries. regulations.gov Initially, the focus was on large-scale industrial processes like metallurgy and glass production. wikipedia.org For instance, hydrofluoric acid was recognized for its ability to etch glass. Over time, the utility of fluoride compounds was adapted for more specialized cleaning and treatment purposes. fluoride-history.de

In the mid-20th century, researchers like Finn Brudevold discovered that acidulated phosphate (B84403) fluoride (APF) preparations were effective for dental applications, highlighting the principle that an acidic environment could enhance the activity of the fluoride ion. nih.gov This concept is mirrored in industrial formulations where the low pH of the solution increases the reactivity of the fluoride source, making it effective for tasks like removing oxides (rust) from metal surfaces. Formulations for rust removal often contain hydrofluoric acid or its precursor, ammonium bifluoride, which acts as a carrier for the acid. nih.govrowe.com.au The development of these specialized mixtures was a significant step, moving from the use of highly hazardous bulk acids to more tailored, though still potent, formulations for specific tasks. dentalcare.com

Nomenclature and Database Identification of Rubigine tirel (CAS: 77573-69-4)

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single, specific chemical substance. cas.org This system is designed to provide an unambiguous way to identify a substance, avoiding confusion that can arise from multiple common, trade, or systematic names. cas.org

The designation "this compound" with CAS number 77573-69-4 presents a point of clarification. Searches in various chemical databases link this CAS number and name. pschemicals.comchembuyersguide.com However, authoritative toxicological and chemical databases indicate that "this compound" is not a single, distinct compound but rather a formulation. nih.govctdbase.org Specifically, it is described as a fluorinated anti-rust compound. nih.gov The Comparative Toxicogenomics Database categorizes "this compound" as a descendant term related to Hydrofluoric Acid, further supporting its identity as a mixture containing this chemical. ctdbase.org

It is common for commercial chemical products to be assigned identifiers by suppliers, but these should not be confused with the rigorously defined CAS numbers for individual substances. In this case, "this compound" is best understood as the trade name for a mixture whose active ingredients include acid-fluoride compounds.

Scope and Significance of Academic Research into Specialized Chemical Mixtures

The study of chemical mixtures is a critical and expanding field of research. researchgate.net In real-world scenarios, from environmental exposures to industrial applications, substances are rarely encountered in their pure form. researchgate.netsciencedaily.com Academic research into these mixtures is significant for several reasons:

Understanding Synergistic Effects: The components of a mixture can interact, leading to effects that are different from the sum of their individual actions. sciencedaily.com Research aims to understand and predict these interactions. nih.gov

Improving Industrial Processes: Detailed analysis of formulations can lead to the optimization of industrial products, enhancing their efficacy or finding safer alternatives. rawsource.com For example, research into the properties of ammonium bifluoride has positioned it as a potentially safer, though still hazardous, substitute for hydrofluoric acid in certain applications like glass etching and metal treatment. rawsource.comtaylorandfrancis.com

Developing Analytical Methods: Characterizing the components of a complex mixture requires sophisticated analytical techniques. A significant area of research is the development of new and improved methods for separating and identifying the constituents of these formulations. medrxiv.org

The National Institute of Environmental Health Sciences (NIEHS) and the National Toxicology Program (NTP) are actively developing methods to better study the effects of chemical mixtures, reflecting the importance of moving beyond single-chemical analysis. nih.gov This research is vital for accurately assessing the properties and applications of specialized products like acid-fluoride systems.

Current Research Landscape and Gaps Pertaining to this compound Systems

Direct academic research specifically naming "this compound" is scarce, which is expected for a commercial product. The research landscape is instead focused on its primary active components, namely ammonium bifluoride and hydrofluoric acid.

Current research on these components includes:

Alternative Formulations: There is ongoing work to develop safer and more environmentally benign alternatives to highly corrosive hydrofluoric acid-based systems. rawsource.com

Process Optimization: Studies investigate the parameters that affect the performance of these chemicals, such as the influence of pH and temperature on the generation of hydrofluoric acid from ammonium bifluoride precursors. chemkraft.ir

Applications in Materials Science: Ammonium bifluoride is researched for its role as a fluorinating agent in the synthesis of advanced materials, such as rare-earth-doped glasses and for processing minerals. taylorandfrancis.com

A significant gap in the publicly available academic literature is the reverse engineering and detailed analysis of specific commercial formulations like "this compound." Such studies are often conducted in private industrial labs for competitive reasons and are not typically published. Therefore, while there is a robust body of research on the fundamental chemistry of acid-fluoride systems, there is limited specific academic knowledge about the precise composition and potential synergistic effects within this particular branded product.

Data Tables

Table 1: Properties of Key Components in Acid-Fluoride Formulations

| Compound Name | CAS Number | Formula | Molar Mass | Appearance | Key Properties |

| Ammonium Bifluoride | 1341-49-7 | [NH₄][HF₂] | 57.044 g/mol | Colorless crystals | Corrosive solid; used as an etchant and cleaning agent; considered a safer alternative to hydrofluoric acid in some applications. wikipedia.org |

| Hydrofluoric Acid | 7664-39-3 | HF (aq) | 20.01 g/mol | Colorless, fuming liquid | Highly corrosive; used for etching glass and metal, and in the production of other fluorine-containing compounds. ctdbase.org |

| Sodium Fluoride | 7681-49-4 | NaF | 41.988 g/mol | White to greenish solid | Soluble in water; used in various chemical applications, including fluoridation and as a component in insecticides. wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

77573-69-4 |

|---|---|

Molecular Formula |

C2H7F2NO4 |

Molecular Weight |

147.08 g/mol |

IUPAC Name |

azanium;oxalic acid;fluoride;hydrofluoride |

InChI |

InChI=1S/C2H2O4.2FH.H3N/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H;1H3 |

InChI Key |

LIFNTAZEKYVEDD-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.[NH4+].F.[F-] |

Canonical SMILES |

C(=O)(C(=O)O)O.[NH4+].F.[F-] |

Synonyms |

rubigine tirel |

Origin of Product |

United States |

Chemical Composition and Analytical Characterization of Rubigine Tirel

Constituent Components: Oxalic Acid, Ammonium (B1175870) Fluoride (B91410), and Hydrofluoric Acid in Formulations

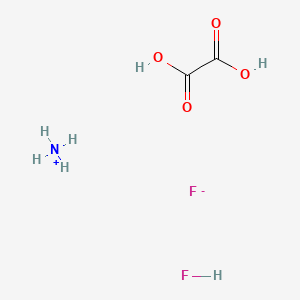

Rubigine tirel is a complex mixture primarily composed of three key chemical species:

Oxalic Acid (H₂C₂O₄): A dicarboxylic acid, oxalic acid is a colorless, crystalline solid that is highly soluble in water oasischemical.ae. It is known for its cleaning properties, particularly in removing rust and ink stains, and is a naturally occurring compound found in many plants oasischemical.ae. In aqueous solutions, it acts as a weak acid, capable of donating two protons oasischemical.aebyjus.com.

Ammonium Fluoride (NH₄F): This is an inorganic compound that, when combined with hydrofluoric acid, can form buffering systems utilized in etching processes ontosight.ai. It serves as a source of fluoride ions in various formulations google.com.

Hydrofluoric Acid (HF): An aqueous solution of hydrogen fluoride, hydrofluoric acid is a highly corrosive and potent acid. It is characterized by its ability to dissolve silicon-based materials and its widespread use in etching applications ontosight.ainih.gov. It is a strong acid with a pKa of approximately 3.18 khanacademy.orgresearchgate.net.

The combination of these acids and salts in this compound suggests a formulation designed for specific chemical interactions, such as surface etching or cleaning, where the combined properties of a strong organic acid and a strong inorganic acid are leveraged ontosight.ai.

Quantitative Analytical Methodologies for Component Determination in this compound Systems

Accurate quantification of oxalic acid, ammonium fluoride, and hydrofluoric acid within this compound is essential for quality control and process optimization. Various analytical techniques are employed for this purpose.

Titration is a cornerstone technique for determining the concentration of acidic components in this compound.

Acid-Base Titration: Oxalic acid, being a dicarboxylic acid, can be titrated with a standardized base, such as sodium hydroxide (B78521) (NaOH), to determine its concentration oasischemical.ae. Hydrofluoric acid, being a strong acid, can also be titrated with a strong base. In mixtures, the distinct acid strengths (pKa values) of the components can be exploited for sequential determination khanacademy.orgresearchgate.net. For instance, thermometric titration with NaOH has been used to determine the contents of HF, NH₄F, and other organic acids in cleaning solutions, often yielding multiple endpoints corresponding to the different acidic species metrohm.com.

Redox Titration: Oxalic acid can also be quantified using redox titrations, notably with potassium permanganate (B83412) (KMnO₄) oasischemical.aehiranuma.com. The reaction involves the oxidation of oxalic acid, with the endpoint typically indicated by a color change of the permanganate solution oasischemical.ae.

Example Data Table: Titrimetric Analysis of Acidic Components

| Component | Titrant | Indicator/Detection | Typical Concentration Range (Hypothetical) |

| Oxalic Acid (H₂C₂O₄) | NaOH (0.1 M) | Phenolphthalein | 50 - 200 g/L |

| Hydrofluoric Acid (HF) | NaOH (0.1 M) | Thermometric | 30 - 150 g/L |

| Ammonium Fluoride (NH₄F) | NaOH (0.1 M) | Thermometric | 20 - 100 g/L |

Note: Concentration ranges are illustrative and depend on the specific formulation of this compound.

Spectrophotometry offers sensitive methods for quantifying fluoride and oxalate (B1200264) ions, often relying on the formation of colored complexes.

Fluoride Determination: Spectrophotometric methods for fluoride often involve the reaction of fluoride ions with metal-chelate complexes. For example, fluoride can react with aluminum complexes (e.g., Al-EBT complex) or thorium complexes (e.g., Th-BCO complex), causing a change in color intensity that is proportional to the fluoride concentration mugberiagangadharmahavidyalaya.ac.innih.govgoogle.comscirp.orgscispace.com. These methods typically measure absorbance at specific wavelengths, such as 450 nm or 624 nm, after complex formation mugberiagangadharmahavidyalaya.ac.inscirp.org. Other reagents like zirconin-zirconium complexes have also been employed for fluoride determination google.com.

Oxalate Determination: Oxalate can be quantified spectrophotometrically through various colorimetric reactions. One approach involves the reaction of oxalate with copper(II) ions in the presence of chromogenic agents like catechol violet or specific bisbenzamide derivatives, leading to a color change that can be measured ftb.com.hrgoogle.comresearchgate.net. Another method involves the release of nitrous acid from sodium nitrite (B80452) by oxalic acid, which then diazotizes sulfanilamide, forming a colored diazonium salt with α-naphthylamine, measurable at 482 nm researchgate.net.

Example Data Table: Spectrophotometric Quantification Parameters

| Analyte | Reagent System | Wavelength (nm) | Linear Range (µg/mL or µM) | Detection Limit (µg/mL or µM) |

| Fluoride | Al-EBT complex mugberiagangadharmahavidyalaya.ac.in | 450 | 0.02-3.00 µg/mL | N/A |

| Fluoride | Al-Resorcin Blue complex scirp.org | 624 | 0.0-1.0 mg/L (0.0-0.024 mM) | 0.054 mM (equilibrium) |

| Oxalate | RB4-Cu²⁺ complex ftb.com.hr | 607 (RB4), 590 (complex) | 1.76-49.4 µmol/L | 0.62 µmol/L |

| Oxalate | Cu²⁺ and Catechol Violet google.com | N/A | 0.1-2.0 µg/cm³ | N/A |

| Oxalate | Sodium nitrite, Sulfanilamide, α-naphthylamine researchgate.net | 482 | 2-48 µg/mL | N/A |

Note: Data are compiled from various studies and may represent different matrices.

Chromatographic techniques, particularly ion chromatography (IC), are highly effective for separating and quantifying the individual ionic species present in this compound.

Ion Chromatography (IC): IC can be employed to simultaneously determine anions such as fluoride, nitrate, and sulfate, as well as short-chain organic acids like oxalate metrohm.com. For complex matrices like concentrated hydrofluoric acid or buffered oxide etchants, specialized techniques such as ion-exclusion (ICE) pre-separation followed by concentration on an anion-exchange column can be used to achieve the necessary sensitivity for trace anion determination thermofisher.com. This approach allows for the separation of strong acid anions from fluoride and their subsequent detection via suppressed conductivity detection thermofisher.com. Methods have also been developed for the determination of trace anions in concentrated acids, including hydrofluoric acid and ammonium fluoride, by using matrix elimination and preconcentration techniques merita.ltd.

Example Data Table: Ion Chromatography Applications

| Analyte(s) | Matrix | Chromatographic Method | Detection Method |

| Fluoride, Oxalate | Mineral water, Toothpaste, Biological fluids | Solid-phase spectrophotometry with ZrOCl₂ and methylthymol blue nih.govresearchgate.net | Spectrophotometry |

| Fluoride, Nitrate, Sulfate | Etching baths (HF-HNO₃) | Ion Chromatography (IC) with dual detection (conductivity for anions, spectrophotometry for silicate) metrohm.com | Suppressed Conductivity |

| Trace Anions (Cl⁻, SO₄²⁻) | Concentrated Hydrofluoric Acid, Ammonium Fluoride, Buffered Oxide Etchant | Ion-exclusion pre-separation, concentration, IC with suppressed conductivity detection thermofisher.com | Suppressed Conductivity |

Spectroscopic and Diffraction Techniques for Mixture Characterization

Beyond quantifying individual components, spectroscopic methods provide insights into the molecular structure and interactions within the this compound mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be applied to characterize the components and their interactions in complex mixtures.

¹⁹F NMR Spectroscopy: For formulations containing fluoride, ¹⁹F NMR is particularly valuable. It can identify different fluoride species present in solution, such as free fluoride ions (F⁻), various aluminum fluoride complexes (e.g., AlF₃, AlF₄⁻), and silicon fluoride species (e.g., SiF₆²⁻) onepetro.orgresearchgate.netacs.orgresearchgate.net. The chemical shifts and peak fitting in ¹⁹F NMR spectra can reveal the distribution of fluoride among these species, which is highly dependent on factors like acid concentration and temperature onepetro.orgresearchgate.net. This technique can also provide information on the interactions of fluoride with other components in the mixture.

Other NMR Techniques: While ¹⁹F NMR is specific to fluorine-containing species, other NMR techniques like ¹H, ¹³C, or ²⁷Al NMR could potentially be used in conjunction to provide a more comprehensive characterization of the organic and inorganic components and their potential interactions within the this compound formulation. For instance, ¹³C NMR could identify the characteristic signals of oxalic acid, and ²⁷Al NMR could confirm the presence and speciation of aluminum if used as a complexing agent in analytical methods for fluoride.

Example Data Table: NMR Applications in Fluoride Speciation

| Analyte/Species | NMR Nucleus | Typical Application | Information Gained |

| Fluoride (F⁻) | ¹⁹F | Speciation in HF-based formulations, interaction with metal ions (Al, Si) | Identification of free F⁻, Al-F complexes, Si-F species; determination of fluoride distribution and concentration dependence. |

| Aluminum | ²⁷Al | Speciation in HF-aluminum systems | Confirmation of aluminum presence and its coordination environment with fluoride species. |

| Oxalic Acid | ¹³C | Identification of the organic acid component | Characteristic chemical shifts for the carboxyl groups, confirming the presence and potentially purity of oxalic acid. |

Note: NMR data for this compound specifically would require direct analysis of the formulation.

X-ray Diffraction (XRD) Studies of Solid Components or Precipitates within the Formulation

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials. When applied to solid components or precipitates within a formulation like this compound, XRD can identify the crystalline phases present by analyzing the unique diffraction pattern produced by the ordered arrangement of atoms in a crystal lattice. The Bragg equation (nλ = 2dsinθ) governs the angles (θ) at which constructive interference occurs, producing diffraction peaks at characteristic d-spacings.

For this compound, if it exists or can form solid residues, XRD would be used to identify the crystalline constituents. Based on the proposed composition, the primary crystalline components to be identified would be oxalic acid (likely as a hydrate) and ammonium fluoride.

Oxalic Acid Dihydrate (C₂H₂O₄·2H₂O): Oxalic acid commonly crystallizes as a dihydrate. Its XRD pattern is characterized by a unique set of diffraction peaks corresponding to its crystal lattice. Studies have reported its crystal structure as monoclinic with space group P2₁/n isroset.orgresearchgate.net. Typical d-spacings for oxalic acid dihydrate have been observed in various studies, with prominent peaks often found around:

~5.0 Å

~4.2 Å

~3.7 Å

~3.1 Å

~2.7 Å These peaks, along with others, form a characteristic fingerprint for the identification of oxalic acid dihydrate researchgate.netcsic.es.

Ammonium Fluoride (NH₄F): Ammonium fluoride crystallizes in a cubic structure related to that of CsCl at ambient conditions cdnsciencepub.com. Its XRD pattern is distinct from oxalic acid dihydrate. Common d-spacings reported for NH₄F include:

~3.7 Å

~2.6 Å

~2.2 Å

~1.8 Å These peaks are indicative of the cubic lattice of ammonium fluoride researchgate.netaip.org.

Illustrative XRD Diffraction Peaks (d-spacings in Å) for this compound Components:

| d-spacing (Å) | Relative Intensity (%) (Oxalic Acid Dihydrate) | d-spacing (Å) | Relative Intensity (%) (Ammonium Fluoride) |

| 5.0 | 100 | 3.7 | 100 |

| 4.2 | 75 | 2.6 | 80 |

| 3.7 | 60 | 2.2 | 65 |

| 3.1 | 50 | 1.8 | 55 |

| 2.7 | 45 | 1.5 | 40 |

The XRD pattern of a solid sample of this compound would be a superposition of the diffraction patterns of its crystalline constituents. By comparing the observed diffraction peaks with databases or known patterns of oxalic acid dihydrate and ammonium fluoride, the presence and relative amounts of these crystalline components could be determined. Changes in the pattern over time or under different conditions could also indicate the formation of new crystalline phases or decomposition products.

Compound Names Mentioned:

this compound

Oxalic acid (ethanedioic acid)

Ammonium fluoride

Hydrofluoric acid

Synthesis and Preparation Methodologies for Rubigine Tirel Formulations

Laboratory-Scale Preparation Protocols and Optimization of Mixture Ratios

In a laboratory setting, the preparation of a Rubigine tirel formulation involves the careful mixing of its constituent chemicals in an aqueous solution. The protocol begins with the precise weighing of the solid components, oxalic acid and ammonium (B1175870) fluoride (B91410), which are then dissolved in a predetermined volume of distilled water. byjus.com Hydrofluoric acid, typically available as a 40-70% aqueous solution, is then added to the mixture under controlled conditions, such as in a fume hood, due to its high volatility and corrosivity. yellowriverchem.comwikipedia.org

Optimization of the mixture ratios is critical and depends on the intended application, such as rust removal or surface etching. The concentration of oxalic acid, a reducing agent effective at dissolving iron oxides (rust), and the fluoride components, which can etch silicates and metals, are adjusted to achieve the desired performance. yellowriverchem.combyjus.com Laboratory trials would involve preparing a series of formulations with varying component ratios and testing their efficacy on target materials.

The table below illustrates a potential optimization matrix for laboratory-scale preparation.

| Formulation ID | Oxalic Acid (wt%) | Ammonium Fluoride (wt%) | Hydrofluoric Acid (wt%) | Observations |

| RT-01 | 5 | 2 | 1 | Mild rust removal; slow action. |

| RT-02 | 10 | 5 | 2 | Effective rust removal on steel; minimal etching. |

| RT-03 | 5 | 10 | 5 | Moderate glass etching capability; less effective on heavy rust. |

| RT-04 | 10 | 10 | 5 | Strong rust removal and noticeable etching on silicate (B1173343) materials; optimized for aggressive cleaning. yellowriverchem.comhdchemicals.co.uk |

This table is illustrative, based on the known properties of the components, and represents a typical design-of-experiments approach for formulation optimization.

Industrial-Scale Manufacturing Processes for this compound Formulations

The transition from laboratory preparation to industrial manufacturing involves scaling up the process while ensuring safety, consistency, and cost-effectiveness. alwazirkimya.com The manufacturing of chemical cleaning formulations like this compound is typically conducted in large, corrosion-resistant mixing vessels or reactors, often equipped with agitation systems to ensure homogeneity. alwazirkimya.com

Raw materials are procured in bulk and stored in designated, controlled environments. The manufacturing process involves the sequential addition of precursors into a batch tank, a process managed by automated control systems to maintain precise ratios. alwazirkimya.comyeserchem.com Quality control checks are integrated throughout the process, from raw material intake to final product packaging. alwazirkimya.com

| Parameter | Laboratory-Scale Preparation | Industrial-Scale Manufacturing |

| Equipment | Glass beakers, magnetic stirrers, fume hood. byjus.com | Large-capacity stainless steel or polymer-lined reactors, industrial mixers, automated dosing pumps, ventilation systems. alwazirkimya.com |

| Batch Size | Milliliters to a few liters. | Hundreds to thousands of liters. |

| Process Control | Manual weighing and volumetric measurement. vedantu.com | Automated process control systems (PLC), flow meters, load cells for precise measurement and addition of components. alwazirkimya.com |

| Safety | Standard personal protective equipment (PPE), fume hood use. | Advanced engineering controls, dedicated ventilation, emergency shutdown systems, extensive operator training on hazardous materials. pcc.eu |

| Packaging | Small laboratory bottles. | Automated bottling and labeling lines for various consumer and industrial packaging sizes. |

Purity Requirements and Quality Control of Precursor Chemicals

The quality and performance of the final this compound formulation are directly dependent on the purity of its precursor chemicals. alwazirkimya.com Manufacturers typically source technical or industrial grade chemicals that meet specific purity standards to ensure batch-to-batch consistency and prevent unwanted side reactions from impurities. shagunchem.comsupremechemicals.net

Quality control of the final mixture is essential. Simple titration methods can be employed to verify the concentration of the acidic components. fao.orgmt.com For instance, the total acid content can be determined by titrating a sample of the formulation with a standardized base, such as sodium hydroxide (B78521). fao.org More advanced analytical techniques like ion chromatography may be used to determine the specific concentration of oxalate (B1200264) and fluoride ions. metrohm.com

| Precursor Chemical | CAS Number | Typical Technical Grade Purity | Potential Impurities of Concern |

| Oxalic Acid | 144-62-7 | >99% supremechemicals.netindiamart.com | Sulfates, chlorides, heavy metals. srlchem.com |

| Ammonium Fluoride | 12125-01-8 | >95-98% oxfordlabchem.comhoneywell.com | Ammonium hydrogen difluoride, heavy metals (iron, lead), sulfates. srlchem.comhoneywell.com |

| Hydrofluoric Acid | 7664-39-3 | 40-70% aqueous solution yellowriverchem.comhoneywell.com | Fluosilicic acid, sulfuric acid, arsenic. |

Stability and Shelf-Life Considerations of Prepared this compound Formulations

The stability and shelf-life of a this compound formulation are critical for ensuring its efficacy and safety over time. ipcol.com As an acidic mixture, its stability can be affected by storage conditions such as temperature, exposure to light, and the container material. hoclhub.com High temperatures can accelerate the degradation of components, while exposure to UV light can also initiate unwanted chemical reactions. hoclhub.com

Stability testing is performed to establish a product's expiration date. cal-laboratories.com This often involves both real-time studies under normal storage conditions and accelerated aging studies where the product is subjected to elevated temperatures to predict its long-term stability. testlabsuk.comhappi.com Key parameters monitored during these studies include changes in appearance, pH, and the concentration of active ingredients. ipcol.comcal-laboratories.com For a formulation like this compound, it is crucial to store it in a cool, dark place in a tightly sealed, acid-resistant container (e.g., HDPE plastic) to maximize its shelf life.

| Storage Condition | Potential Impact on Formulation | Recommendation |

| High Temperature | Increased rate of chemical degradation, potential pressure buildup in sealed containers. | Store in a cool, controlled environment away from heat sources. hoclhub.com |

| Low Temperature/Freezing | May cause precipitation of dissolved salts (ammonium fluoride, oxalic acid), leading to a non-homogeneous mixture upon thawing. | Avoid freezing. If frozen, allow to return to room temperature and mix thoroughly before use. |

| Exposure to Sunlight (UV) | Can catalyze the degradation of organic components like oxalic acid. hoclhub.com | Store in opaque or UV-resistant containers in a dark location. hoclhub.com |

| Container Material | The highly corrosive nature of hydrofluoric acid can attack certain materials like glass and some metals. yellowriverchem.com | Use chemically resistant plastic containers such as high-density polyethylene (B3416737) (HDPE). |

| Exposure to Air (Oxygen) | Minimal impact on the primary components, but keeping the container sealed prevents contamination and evaporation of water/HF. | Keep container tightly sealed when not in use. |

Mechanistic Studies of Rubigine Tirel Reactivity and Interactions

Fundamental Chemical Reactivity of Constituent Components in Synergistic Systems

The reactivity of the "Rubigine tirel" system is a complex interplay of its constituents. Hydrofluoric acid is a powerful etching agent for silicon-based materials, while oxalic acid is effective in dissolving metal oxides through chelation. ontosight.aipsu.edu Ammonium (B1175870) fluoride (B91410) acts as a buffering agent, controlling the pH and providing a stable source of fluoride ions, which helps in moderating the etching process. wikipedia.orgsunlit-chemical.com The synergy between these components allows for controlled and efficient surface treatment that would be difficult to achieve with any single component alone. For instance, in some formulations, the presence of ammonium fluoride can enhance the dissolution of certain major and minor elements compared to using hydrofluoric acid alone. nih.gov

Elucidation of Reaction Pathways in Etching and Surface Modification Processes

The etching and surface modification capabilities of this mixture are a result of specific chemical reactions initiated by each component.

However, the mechanism is more complex, involving several steps. Initially, HF attacks the siloxane (Si-O-Si) bonds on the glass surface. researchgate.net In aqueous solutions, various fluoride species such as F⁻, HF, and HF₂⁻ exist, with the bifluoride ion (HF₂⁻) being particularly effective at breaking the Si-O-Si linkages. researchgate.net The process involves the protonation of surface silanol (B1196071) groups (Si-OH), followed by the nucleophilic attack of fluoride species. researchgate.net This leads to the formation of silicon-fluorine bonds and the eventual dissolution of the silicate (B1173343) structure. researchgate.net The presence of water is crucial, as it facilitates the hydrolysis of surface bonds and the transport of reactants and products. unl.edu

Oxalic acid is a dicarboxylic acid that excels at dissolving metal oxides, such as iron oxides (rust), through a process involving both non-reductive and reductive dissolution pathways. psu.eduresearchgate.net It acts as a chelating agent, forming stable, soluble complexes with metal ions. psu.edunih.gov

The dissolution mechanism can be described in three main steps:

Adsorption: Oxalate (B1200264) ions adsorb onto the metal oxide surface. researchgate.net

Non-reductive dissolution: This pathway involves the desorption of surface metal-oxalate complexes and is more significant at higher temperatures. psu.edu

Reductive dissolution: This is often the primary mechanism at lower temperatures. It involves the reduction of the metal ion (e.g., Fe³⁺ to Fe²⁺) by the oxalate, which destabilizes the oxide lattice and promotes dissolution. psu.eduresearchgate.net

The effectiveness of oxalic acid is pH-dependent, with an optimal pH often observed for the dissolution of specific metal oxides. psu.edu

Ammonium fluoride plays a crucial dual role in the mixture. Firstly, it acts as a buffering agent. In combination with hydrofluoric acid, it forms a buffered solution that maintains a more stable pH. wikipedia.orgsunlit-chemical.com This is critical because the etch rate of HF on materials like silicon dioxide is highly pH-dependent. researchgate.net By stabilizing the pH, ammonium fluoride ensures a more controlled and predictable etching process. wikipedia.org

Secondly, ammonium fluoride serves as an additional source of fluoride ions (F⁻). nih.gov In the buffered system, it helps to maintain a consistent concentration of the active etching species (HF and HF₂⁻), preventing the depletion of fluoride ions at the reaction surface and thus sustaining a stable etch rate over time. honeywell.com This is particularly important in microfabrication, where uniform etching is paramount. researchgate.net

Kinetic and Thermodynamic Aspects of Material Interactions with this compound

The interaction of the "this compound" mixture with materials is governed by both kinetic and thermodynamic principles.

Kinetics deals with the rate of the etching and dissolution reactions. The etch rate is influenced by several factors:

Concentration of reactants: Higher concentrations of HF and oxalic acid generally lead to faster reaction rates, although the relationship is not always linear. fujifilm.com

Temperature: Increasing the temperature typically increases the etch rate, as it provides the necessary activation energy for the reactions. psu.eduwikipedia.org For example, a 6:1 buffered oxide etch solution has an etch rate of approximately 2 nanometers per second at 25°C, which can be increased by raising the temperature. wikipedia.org

pH: The pH of the solution significantly affects the speciation of the acids and the surface charge of the material being etched, thereby influencing the reaction kinetics. psu.edupsu.edu

Thermodynamics determines the spontaneity and equilibrium of the reactions. The formation of stable hexafluorosilicic acid (H₂SiF₆) from silica (B1680970) and stable metal-oxalate complexes from metal oxides are thermodynamically favorable processes, driving the dissolution forward. researchgate.netku.edu Thermodynamic models can be used to predict the feasibility of etching and the final state of the system under given conditions. escholarship.orgresearchgate.net

Interface Chemistry and Surface Phenomena During this compound Application

The application of "this compound" involves complex chemical and physical phenomena at the interface between the liquid etchant and the solid substrate.

When applied to a silicate surface, the mixture initiates a series of events. The surface is first wetted by the solution. The high surface tension of some etching solutions can be a challenge for achieving uniform contact, especially on intricate surfaces. google.com The acidic components then react with the surface, leading to the breaking of chemical bonds and the formation of soluble products. researchgate.net This process can alter the surface roughness and wettability. researchgate.netmdpi.com For instance, chemical etching can increase surface roughness and enhance hydrophilicity. researchgate.net

During the etching of metals and metal oxides, the formation of intermediate surface complexes is a key step. psu.edu The adsorption of oxalate and fluoride ions onto the surface modifies its electronic properties and facilitates the removal of material. psu.edunih.gov The process is not merely a simple dissolution but a complex interplay of adsorption, reaction, and desorption of various species at the interface. unl.edupsu.edu The final surface topography is a result of the competition between these various reactions occurring across the substrate. aip.orgspiedigitallibrary.org

Applications and Technological Advancements Utilizing Rubigine Tirel Formulations

Precision Etching Technologies in Semiconductor and Microelectronics Manufacturing

In the fabrication of semiconductors and microelectronics, the precise etching of thin films is a critical step. Formulations containing hydrofluoric acid (HF) and ammonium (B1175870) fluoride (B91410) (NH₄F), commonly known as buffered oxide etchants (BOE), are extensively used for this purpose. wikipedia.orgmodutek.com These solutions offer controlled and selective etching of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄), which are fundamental materials in integrated circuit manufacturing. wikipedia.orgsigmaaldrich.com

The primary advantage of BOE over concentrated hydrofluoric acid is its stable and predictable etch rate, which is crucial for achieving the fine geometric tolerances required in modern microelectronic devices. wikipedia.orgmodutek.com The ammonium fluoride acts as a buffering agent, maintaining a constant pH and a stable concentration of the active etchant species, HF and HF₂⁻. wikipedia.org This allows for uniform etching across the wafer surface and prevents the peeling of photoresist materials used for patterning. sigmaaldrich.com

Different ratios of NH₄F to HF are formulated to achieve specific etch rates. For instance, a 6:1 volume ratio of 40% NH₄F to 49% HF etches thermally grown oxide at approximately 2 nanometers per second at 25°C. wikipedia.org The etch rate is also highly dependent on temperature, with an increase in temperature leading to a faster etch rate. wikipedia.orgcnr.it The inclusion of carboxylic acids, such as oxalic acid, in these etching media has been explored to enhance process control, particularly in selectively removing silicon dioxide layers without affecting the underlying elemental silicon. google.com

Table 1: Common Buffered Oxide Etchant (BOE) Formulations and Properties

| BOE Formulation (NH₄F:HF ratio) | HF Concentration (approx. %) | Etch Rate of Thermal SiO₂ at 21°C (Å/min) | Application Notes |

| 6:1 | 7% | 750 - 950 | Standard etchant for many processes. sigmaaldrich.com |

| 7:1 | 6.2% | 550 - 750 | Slower etch rate for finer control. microchemicals.com |

| 10:1 | 4.6% | 300 - 450 | Used for very thin oxide layers. |

| 50:1 | 1.0% | 50 - 100 | Very slow etch rate for highly controlled processes. gnusha.org |

| Modified BOE | Varies | Varies | Contains additives to improve wetting and uniformity. cnr.it |

This table is generated based on data from multiple sources and represents typical values. Actual performance may vary based on specific process conditions.

Glass and Ceramic Surface Treatment for Optical and Functional Coatings

The surface treatment of glass and ceramics is essential for applications requiring specific optical properties or for preparing surfaces for functional coatings. Formulations containing the components of Rubigine tirel are instrumental in these processes. Ammonium bifluoride (NH₄HF₂), which is a key component in many glass etching products, reacts with the silica (B1680970) (SiO₂) in glass to create a frosted or roughened surface. talkglass.comrawsource.com This roughened surface can improve the adhesion of subsequent coatings. adamschittenden.com

Oxalic acid is also utilized in the cleaning and polishing of glass and ceramic surfaces. benshantech.comgoogle.com It can be a component in cleaning agents designed to remove dirt and stains without damaging the underlying material. google.com In some formulations for etching crystal glass, oxalic acid is used in conjunction with fluorides. justia.comgoogle.com It plays a role in reacting with lead oxides present in some crystal glasses and helps prevent the redeposition of dissolved silicates. google.com

Table 2: Agents for Glass and Ceramic Surface Treatment

| Chemical Agent | Application | Mechanism of Action |

| Ammonium Bifluoride | Glass etching, frosting | Releases hydrofluoric acid upon reaction with water, which then etches the silica in the glass. talkglass.comrawsource.com |

| Hydrofluoric Acid | Glass etching | Directly dissolves silicon dioxide, the primary component of glass. adamschittenden.com |

| Oxalic Acid | Cleaning and polishing | Reacts with surface contaminants and can be used in formulations to prevent redeposition of dissolved materials during etching. benshantech.comjustia.comgoogle.com |

Metallurgical Applications: Surface Preparation, Descaling, and Passivation

Surface Preparation and Descaling: Oxalic acid is a well-known rust remover. corecheminc.comhdchemicals.co.ukmistralni.co.uk It works by reacting with iron oxides (rust) to form a water-soluble iron-oxalate complex, which can then be easily rinsed away. hdchemicals.co.ukknowde.com This makes it effective for cleaning and preparing ferrous metal surfaces before painting or coating. khonorchem.com Hydrofluoric acid, often in combination with nitric acid, is used for descaling stainless steel. sspicklingandpassivation.comansi.orgssina.com This process, known as pickling, removes the oxide scale that forms on stainless steel at high temperatures, such as during welding or annealing. ssina.comassda.asn.au The removal of this scale and the underlying chromium-depleted layer is essential to restore the corrosion resistance of the stainless steel. assda.asn.au

Passivation: Passivation is a process that enhances the corrosion resistance of stainless steel by promoting the formation of a passive oxide layer. While pickling solutions containing hydrofluoric acid can also passivate the surface, specific passivation treatments often use nitric acid. assda.asn.au The cleaning action of oxalic acid can be a preparatory step for effective passivation by ensuring a clean surface free of contaminants like iron particles. khonorchem.com

Table 3: Research Findings on Metallurgical Surface Treatments

| Treatment | Metal | Active Chemicals | Purpose | Research Finding |

| Rust Removal | Iron, Steel | Oxalic Acid | Remove iron oxide (rust) | Forms a water-soluble iron-oxalate complex, effectively removing rust without significantly damaging the base metal. hdchemicals.co.ukknowde.com |

| Pickling/Descaling | Stainless Steel | Nitric Acid, Hydrofluoric Acid | Remove high-temperature oxide scale | A mixture of 10-15% nitric acid and 1-3% hydrofluoric acid is effective at removing scale and passivating the surface. sspicklingandpassivation.comssina.com |

| Surface Cleaning | Various Metals | Oxalic Acid | Prepare for coating or polishing | Effectively removes surface oxides and dirt, providing a clean surface for subsequent treatments. benshantech.comkhonorchem.com |

Specialized Industrial Cleaning and Restoration Methodologies

The chemical properties of the components of this compound lend themselves to various specialized industrial cleaning and restoration tasks. Oxalic acid is a primary component in many commercial cleaners for removing stubborn stains like rust and mineral deposits from a variety of surfaces, including concrete, masonry, and wood. corecheminc.com Its ability to bleach wood and remove water and tannin stains makes it valuable in furniture restoration. mistralni.co.uk

Formulations containing hydrofluoric acid and ammonium fluoride are used in heavy-duty industrial cleaning, such as cleaning aluminum and chrome on vehicles and dissolving silica scale from boilers and steam generators. guardianchem.com The combination of these chemicals provides a potent cleaning action for challenging industrial residues. ontosight.ai

Development of Novel Formulations for Enhanced Performance or Specific Substrates

Research and development in this area focus on creating new formulations with improved performance, greater selectivity, and enhanced safety profiles. In the semiconductor industry, this includes the development of buffered oxide etchants with different ratios to precisely control etch rates for new generations of smaller and more complex devices. cnr.it Additives, such as surfactants, are incorporated into BOE formulations to improve the wetting of the substrate surface, leading to more uniform etching. fujifilm.com

For glass and ceramic applications, novel formulations aim to achieve specific surface textures or to etch new types of glass and ceramic materials with greater precision. google.com In the realm of industrial cleaning, there is ongoing development of gel-based formulations of oxalic acid to allow for longer contact times on vertical or overhead surfaces for more effective rust removal. stackexchange.com

Integration of this compound in Advanced Manufacturing Processes (e.g., Additive Manufacturing Post-Processing)

Additive manufacturing, or 3D printing, is increasingly used to produce complex metal parts. However, these parts often require post-processing to improve surface finish and remove unmelted powder particles. Chemical polishing using solutions containing hydrofluoric acid is a developing method for the post-processing of additively manufactured titanium alloy parts. yildiz.edu.trnih.gov

Research has shown that solutions of hydrofluoric acid, sometimes in combination with nitric acid, can effectively smooth the rough surfaces of 3D-printed titanium scaffolds used in biomedical applications. yildiz.edu.trnih.gov This chemical post-processing is crucial for parts with complex internal geometries where mechanical polishing is not feasible. The concentration of the acid and the duration of the treatment are critical parameters that are optimized to achieve the desired surface quality without compromising the mechanical integrity of the part. yildiz.edu.tr

Based on a comprehensive search, the chemical compound "this compound" does not appear to be a recognized or documented substance in scientific literature or chemical databases. As a result, it is not possible to provide a scientifically accurate article on its environmental considerations and responsible management as requested.

The detailed outline provided requires specific data on environmental fate, transport, waste stream characterization, treatment methodologies, material corrosion, regulatory frameworks, and sustainable alternatives. Since "this compound" is not a known compound, no such data exists.

Therefore, the requested article cannot be generated.

Theoretical and Computational Chemistry Approaches to Rubigine Tirel Systems

Quantum Chemical Studies of Intermolecular Interactions within the Formulation

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the intricate intermolecular interactions that govern the behavior of Rubigine tirel's components.

Oxalic Acid Interactions: Studies have extensively investigated oxalic acid's propensity to form stable clusters with water and ammonia (B1221849) acs.orgnih.govacs.orgresearchgate.netresearchgate.net. These investigations utilize DFT calculations to analyze hydrogen bonding patterns, binding energies, and free energy changes associated with cluster formation, revealing their significance in atmospheric chemistry and aerosol nucleation acs.orgresearchgate.net. The conformational flexibility of oxalic acid and its interactions with other atmospheric species like sulfuric acid and ammonia are also key areas of research, employing methods like M06-2X/6-311++G(3df,3pd) acs.orgresearchgate.net. Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are employed to characterize the strength and nature of these hydrogen bonds nih.gov.

Fluoride (B91410) and Ammonium (B1175870) Interactions: The interactions involving fluoride ions and ammonium species are critical. Hydrofluoric acid (HF) exhibits strong hydrogen bonding with ammonia (NH₃) and water (H₂O) brainly.comlibretexts.orgchemguide.co.ukquora.com. Quantum chemical studies and molecular dynamics (MD) simulations explore HF's behavior in aqueous solutions, including the formation of ion pairs and the detailed hydration structures of HF molecules capes.gov.brnih.govnih.gov. Explicit polarization (X-Pol) theory has been used to develop quantum mechanical force fields for liquid HF, validating them against gas-phase HF clusters and liquid-state properties nih.gov. Ammonium fluoride (NH₄F) is recognized for its role as a less hazardous substitute for hydrofluoric acid in various applications, including etching nih.gov. Studies also examine the interactions of ammonium ions with fluoride anions, often employing quantum chemical calculations researchgate.net.

Synergistic Effects: The combined presence of these components can lead to complex interactions. For instance, HF and ammonia can interact to form ammonium fluoride quora.com. The interplay between oxalic acid and fluoride species is also noted in contexts like metal-organic framework (MOF) synthesis, where DFT modeling helps understand intermolecular interactions crucial for stability researchgate.net.

Table 1: Key Computational Methods for Studying Intermolecular Interactions

| Component(s) Studied | Computational Method(s) | Properties Investigated | Reference(s) |

| Oxalic Acid + Water/Ammonia | DFT (B3LYP, M06-2X), MP2 | Cluster stability, hydrogen bonding, binding energies | acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| Hydrofluoric Acid (HF) | DFT, Ab initio QM, X-Pol theory, MD | Hydration structure, ion pairing, force fields, diffusion | capes.gov.brnih.govnih.govnih.gov |

| HF + Ammonia/Water | DFT, QM calculations | Hydrogen bonding strength, ion formation (NH₄F) | brainly.comquora.com |

| Oxalic Acid + Fluoride Species | DFT | Intermolecular interactions, stability of MOFs | researchgate.net |

| Ammonium Ion + Fluoride Anion | Quantum chemical calculations | Interactions, structural characterization | researchgate.net |

Molecular Dynamics Simulations of Etching Processes at Solid-Liquid Interfaces

Molecular Dynamics (MD) simulations, often coupled with reactive force fields (ReaxFF) or derived from quantum mechanical calculations, are pivotal for understanding the atomic-level mechanisms of etching processes involving the components of this compound.

Hydrofluoric Acid Etching Mechanisms: A significant body of research focuses on the etching of silicon dioxide (SiO₂) by hydrofluoric acid (HF) mrs.orgsnu.ac.kracs.orgresearchgate.netrsc.orgresearchgate.netaip.org. MD simulations, frequently employing ReaxFF potentials trained on DFT data, model the dynamic processes of bond cleavage and formation, leading to the production of volatile species like SiFₓ acs.orgresearchgate.netresearchgate.net. These simulations investigate the influence of incident energy, reaction pathways, and the presence of water molecules on the etching yield and surface morphology mrs.orgacs.orgresearchgate.netaip.org. DFT studies have elucidated the selective etching of SiO₂ over silicon (Si) by anhydrous HF vapor, attributing this selectivity to differences in activation energies for fluorination steps rsc.org. Kinetic Monte Carlo (KMC) simulations are also employed to model silica (B1680970) etching by HF gas, capturing surface evolution and reaction kinetics aip.org.

Etching of Other Materials: MD simulations have been applied to understand the etching of other materials relevant to semiconductor fabrication, such as amorphous silicon nitride (Si₃N₄) using HF snu.ac.kr. Studies also explore the interfacial behavior of alkali metal fluoride solutions using MD nih.gov.

Role of Other Components in Etching: While HF is the primary etchant, oxalic acid has been noted in specific etching contexts, for example, in metallographic sample preparation researchgate.net. Ammonium fluoride is recognized as a safer alternative to HF for etching applications nih.gov.

Table 2: Molecular Dynamics Simulations of Etching Processes

| Etchant/System | Target Material | Computational Method(s) | Key Phenomena Studied | Reference(s) |

| Hydrofluoric Acid (HF) | SiO₂ | MD (ReaxFF), DFT, KMC | Reaction mechanisms, SiFₓ formation, etching yield, surface morphology, selectivity | mrs.orgsnu.ac.kracs.orgresearchgate.netrsc.orgresearchgate.netaip.org |

| Hydrofluoric Acid (HF) | Si₃N₄ | MD (NNP trained on DFT) | Etching yield, surface profile, reaction kinetics | snu.ac.kr |

| Fluoride Solutions | Si | DFT, (Photo)electrochemical models | Etching mechanisms, role of ionic species (HF, F⁻, HF₂⁻) | researchgate.net |

| Alkali Metal Fluoride Solutions | N/A | MD | Interfacial structure, cation/anion distribution | nih.gov |

| Oxalic Acid | Metal Samples | Metallographic Etching (context for oxalic acid use) | Microstructure analysis | researchgate.net |

Predictive Modeling of Formulation Stability and Reactivity under Varying Conditions

Predictive modeling aims to forecast how chemical formulations like this compound will behave under different environmental or operational conditions, focusing on stability and reactivity.

Stability Predictions: The stability of clusters formed by oxalic acid with water and ammonia has been investigated using quantum chemical calculations, providing insights into their persistence under various conditions acs.orgnih.govacs.orgresearchgate.net. The stability of HF in aqueous solutions is linked to its speciation and hydrogen bonding interactions, which can be modeled using ab initio QM and MD simulations capes.gov.brnih.gov. While general methods for predicting protein formulation stability exist photophysics.com, specific predictive models for the stability of the this compound mixture itself are not extensively detailed in the provided literature, though the stability of its components under various conditions is a subject of study.

Reactivity Modeling:

Oxalic Acid: Its reactivity as a pH modifier, its role in flotation processes, and its catalytic activity in reactions like SO₃ hydration have been explored using DFT and other computational techniques researchgate.netresearchgate.netmdpi.com.

Hydrofluoric Acid and Fluorides: The reactivity of HF in etching is extensively modeled. DFT studies predict activation energies for reaction pathways, crucial for understanding selective etching rsc.org. The speciation of HF in solution (e.g., HF, HF₂⁻) and its impact on etching rates are also modeled researchgate.netgoogle.com. The strength and behavior of hydrofluoric acid in solution, influenced by ion pairing and hydrogen bonding, are subjects of quantum chemical investigation capes.gov.br.

Table 3: Predictive Modeling of Component Behavior

| Component(s) | Modeling Approach(es) | Focus Area(s) | Key Findings/Parameters Modeled | Reference(s) |

| Oxalic Acid Clusters | DFT, QM calculations | Stability, cluster formation | Binding energies, free energy changes, hydrogen bonding patterns | acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| Hydrofluoric Acid (HF) | QM/MD simulations, DFT | Stability in solution, speciation, reactivity | Ion pairing, hydration structure, hydrogen bonding, activation energies, etching selectivity | capes.gov.brnih.govrsc.orggoogle.com |

| Oxalic Acid | DFT | Reactivity, catalysis | Activation energies, interaction energies, catalytic effects | researchgate.netresearchgate.netmdpi.com |

| Fluoride Species | DFT, (Photo)electrochemical models | Reactivity in etching | Activation energies, role of ionic species, etching mechanisms | rsc.orgresearchgate.net |

Development of Computational Tools for Optimizing this compound Formulation Performance

The optimization of this compound's performance relies heavily on the development and application of sophisticated computational tools that can simulate complex chemical processes and predict outcomes.

Simulation Techniques:

Density Functional Theory (DFT): Widely used for studying electronic structure, reaction mechanisms, and intermolecular interactions at the quantum mechanical level acs.orgacs.orgresearchgate.netnih.govresearchgate.netmrs.orgrsc.orgmdpi.comuni-lj.simdpi.com.

Molecular Dynamics (MD): Essential for simulating the dynamic behavior of atoms and molecules, particularly in etching processes and solution interfaces nih.govnih.govmrs.orgsnu.ac.kracs.orgresearchgate.netresearchgate.netaip.orgmdpi.com. MD simulations often employ specialized force fields, such as reactive force fields (ReaxFF) or neural network potentials (NNPs), which are trained on DFT data to accurately capture chemical reactions mrs.orgsnu.ac.kracs.orgresearchgate.netresearchgate.net.

Kinetic Monte Carlo (KMC): Used for simulating time-dependent surface processes like etching, particularly when detailed reaction pathways and activation energies are known aip.org.

Other Analytical Tools: Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to quantify bonding characteristics and interaction strengths, aiding in the interpretation of QM calculations nih.gov.

Optimization and Design: Computational modeling serves to optimize processing parameters, identify optimal precursor combinations, and understand surface chemistry in situ mrs.orgsnu.ac.kracs.orgresearchgate.netrsc.orgschrodinger.comroyalsocietypublishing.org. For instance, MD simulations help analyze etching yields and surface profiles, guiding process refinement snu.ac.kracs.orgresearchgate.net. Statistical methods are also employed to optimize chemical etching processes by identifying key factors and interactions royalsocietypublishing.org. Platforms like Schrödinger's Materials Science suite offer integrated workflows for optimizing semiconductor processing, including precursor design and fabrication refinement schrodinger.com.

Table 4: Computational Tools and Their Role in Optimization

| Computational Tool/Method | Application Area | Key Capabilities | Example Focus | Reference(s) |

| DFT | Electronic structure, reaction mechanisms | Energy calculations, bond analysis, transition states | Predicting activation energies for etching reactions | acs.orgacs.orgresearchgate.netnih.govresearchgate.netmrs.orgrsc.orgmdpi.comuni-lj.simdpi.com |

| MD Simulations | Dynamic processes, interfaces, etching | Simulating atomic motion, reaction dynamics, diffusion, interfacial structure | Modeling SiO₂ etching by HF, studying solvation of ions in HF solutions | nih.govnih.govmrs.orgsnu.ac.kracs.orgresearchgate.netresearchgate.netaip.orgmdpi.com |

| ReaxFF/NNPs | Reactive MD simulations | Capturing chemical reactions, bond breaking/forming | Simulating etching processes with high fidelity | mrs.orgsnu.ac.kracs.orgresearchgate.netresearchgate.net |

| KMC Simulations | Surface processes, kinetics | Modeling time evolution based on reaction pathways and activation energies | Simulating silica vapor etching | aip.org |

| AIM/NBO Analysis | Characterizing chemical bonds and interactions | Quantifying bond strength, interaction energy | Analyzing hydrogen bonding in oxalic acid clusters | nih.gov |

| Statistical Modeling | Process optimization, parameter identification | Identifying significant factors and interactions, building predictive models | Optimizing etch rate and selectivity of ZnO thin films | royalsocietypublishing.org |

| Integrated Platforms | Materials design, process optimization | Workflow automation, screening, machine learning, simulation | Optimizing semiconductor processing, precursor discovery, refining fabrication | schrodinger.com |

Future Research Directions and Unexplored Avenues for Rubigine Tirel Formulations

Investigation of Novel Additives and Synergistic Components for Enhanced Functionality

Table 1: Hypothetical Additive Screening for Rubigine tirel Formulations

| Additive Type | Example Additive | Tested Concentration (%) | Performance Metric (e.g., Etch Rate) | Synergistic Effect (vs. This compound alone) | Notes |

| Stabilizer | Polyvinylpyrrolidone (PVP) | 0.5 | +5% | Moderate | Improved solution stability |

| Rheology Modifier | Hydroxyethylcellulose (HEC) | 1.0 | +10% | Significant | Enhanced surface adhesion |

| Surfactant (Wetting) | Non-ionic Surfactant X | 0.2 | +15% | High | Reduced surface tension, improved wetting |

| Synergistic Etchant | Mild Organic Acid Y | 2.0 | +25% | Very High | Increased etch rate, controlled profile |

| Corrosion Inhibitor | Benzotriazole | 0.1 | -5% | N/A | Reduced metal substrate corrosion |

Miniaturization and Precision Control in Application Technologies

Advancements in application technologies offer significant potential for this compound. Research into microencapsulation or nano-delivery systems could enable controlled release of the active components, improving safety and efficacy while minimizing material usage. Technologies such as precision spray coating or micro-jetting could allow for highly localized application, reducing waste and environmental impact. Developing formulations suitable for these miniaturized systems, potentially involving different physical forms or stabilization methods for this compound components, would be crucial. This approach could lead to more targeted surface treatments and cleaning applications with enhanced precision.

Table 2: Comparative Analysis of Miniaturized Application Technologies for this compound

| Application Technology | Formulation Type | Particle Size / Droplet Size | Potential Benefits | Challenges |

| Microencapsulation | Microcapsules | 1-100 µm | Controlled release, improved safety, reduced volatility | Encapsulation efficiency, cost, compatibility |

| Nanoparticle Delivery | Nanoparticles | 1-100 nm | Enhanced penetration, targeted delivery, high surface area | Stability, aggregation, potential toxicity concerns |

| Precision Spraying | Fine Aerosol | < 10 µm | Uniform coverage, reduced overspray, efficient material use | Nozzle clogging, droplet control, solvent evaporation |

| Micro-jetting | Microdroplets | 10-50 µm | High spatial resolution, minimal waste, precise dosing | Fluid dynamics, substrate interaction |

Green Chemistry Principles in the Design and Application of Acid-Fluoride Systems

Given the inherent nature of this compound's components, particularly hydrofluoric acid, a significant research avenue lies in applying green chemistry principles. This includes developing more sustainable synthesis routes for its constituents or exploring alternative, less hazardous fluoride (B91410) sources and acidic components. Research could focus on using biodegradable solvents, minimizing waste generation through atom-economical reactions, and designing processes with lower energy consumption. Furthermore, developing this compound formulations that are inherently less toxic, more biodegradable, or easier to recycle at the end of their lifecycle would align with environmental sustainability goals. This could involve exploring bio-based precursors or benign decomposition pathways.

Table 3: Green Chemistry Metrics for this compound Formulation Development

| Aspect of Formulation | Traditional Approach (Hypothetical) | Green Chemistry Approach (Potential) | Improvement Metric |

| Fluoride Source | Hydrofluoric Acid (HF) | Calcium Fluoride (CaF₂) + Acid | Reduced direct HF handling, safer precursor |

| Acid Component | Oxalic Acid | Citric Acid / Lactic Acid | Bio-based, biodegradable, less corrosive |

| Solvent | Water / Mineral Acids | Bio-solvents / Supercritical CO₂ | Reduced VOCs, lower environmental impact |

| Synthesis Byproducts | Hazardous waste streams | Recyclable or inert byproducts | Waste reduction, circular economy principles |

| Energy Consumption | High-temperature reactions | Catalytic processes, ambient conditions | Reduced energy footprint |

Development of In-Situ Monitoring and Control Technologies for Industrial Processes

Implementing real-time monitoring and control technologies (Process Analytical Technology - PAT) for this compound formulations in industrial settings is a critical area for future research. This could involve developing spectroscopic methods (e.g., Raman, FTIR, UV-Vis) to track component concentrations, reaction kinetics, or degradation products during synthesis or application. Electrochemical sensors could monitor pH or fluoride ion activity. Integrating these sensors with feedback control systems would allow for dynamic adjustment of process parameters, ensuring consistent product quality, optimizing reaction yields, and enhancing application precision. This leads to more robust and reproducible industrial processes.

Table 4: In-Situ Monitoring Techniques for this compound Processes

| Process Stage | Monitored Parameter(s) | Potential In-Situ Technique(s) | Expected Outcome |

| Synthesis | Reactant concentrations, intermediate formation | FTIR, Raman Spectroscopy | Real-time reaction progress tracking, yield optimization |

| Formulation Stability | Component degradation, pH drift | UV-Vis Spectroscopy, pH probes | Prediction of shelf-life, quality assurance |

| Application (Etching) | Etch rate, surface coverage, residue formation | Optical microscopy, profilometry | Precise control of surface modification |

| Application (Cleaning) | Contaminant removal, residual cleaner detection | Fluorescence spectroscopy | Verification of cleaning effectiveness |

| Waste Stream Analysis | Residual active components, byproduct identification | Ion Chromatography, ICP-MS | Environmental compliance, process optimization |

Expanding Applications to Emerging Materials and Nanotechnologies

The unique chemical properties of this compound suggest potential for integration with emerging materials and advanced nanotechnology platforms. Research could explore its use in surface functionalization of novel materials such as graphene, carbon nanotubes, or advanced polymers. Its application in creating specific surface chemistries for sensors, catalysts, or advanced coatings could be investigated. Furthermore, this compound components could be incorporated into stimuli-responsive materials or smart systems, where their release or activity is triggered by external cues like temperature, pH, or light. This opens doors to applications in areas like advanced manufacturing, microelectronics, and biomedical engineering.

Table 5: Potential Applications of this compound in Emerging Materials

| Emerging Material/Technology | Hypothesized this compound Role | Potential Benefits | Research Focus Areas |

| Graphene/CNTs | Surface functionalization, defect etching, dispersion aid | Enhanced conductivity, tailored surface chemistry | Controlled etching of graphene layers, functionalization |

| Metal-Organic Frameworks (MOFs) | Pore modification, templating, catalyst support | Tunable porosity, catalytic activity enhancement | MOF synthesis with integrated fluoride species |

| Smart Polymers | Triggered release of acidic/fluoride components | pH-responsive etching, self-cleaning surfaces | Polymer design for controlled this compound release |

| Nanocomposites | Interfacial modification, matrix etching for filler dispersion | Improved mechanical properties, enhanced filler integration | Optimizing interface between this compound and fillers |

| 3D Printing Materials | Surface treatment of printed parts, post-processing etching | Improved surface finish, enhanced adhesion for coatings | Developing printable this compound formulations |

Cross-Disciplinary Research with Materials Science and Engineering for Optimized Performance

Optimizing the performance of this compound formulations necessitates a collaborative approach involving materials science and various engineering disciplines. Materials scientists can contribute by understanding and tailoring the interaction of this compound with different substrates at the atomic and molecular level, focusing on surface energy, adhesion, and material compatibility. Chemical engineers can play a vital role in scaling up synthesis processes, optimizing reaction conditions for efficiency and safety, and designing efficient application delivery systems. Collaboration with mechanical engineers could lead to the development of robust application equipment, while experts in computational modeling can predict material behavior and optimize formulation design. This interdisciplinary synergy is key to unlocking the full potential of this compound.

Table 6: Cross-Disciplinary Collaboration for this compound Optimization

| Collaborating Discipline | Key Contributions | Expected Performance Enhancement | Example Research Project |

| Materials Science | Surface characterization, interface engineering, material compatibility studies | Improved substrate adhesion, tailored surface properties, reduced substrate damage | Investigating the interaction of this compound with novel alloy surfaces |

| Chemical Engineering | Process scale-up, reaction kinetics, mass transfer, safety protocols | Efficient production, consistent quality, safe handling procedures | Optimizing continuous flow synthesis for this compound components |

| Mechanical Engineering | Equipment design, fluid dynamics, application system engineering | Precise application delivery, robust handling equipment, process automation | Designing novel spray nozzles for controlled deposition of this compound formulations |

| Computational Chemistry | Molecular modeling, reaction mechanism simulation, property prediction | Accelerated formulation development, understanding degradation pathways | Simulating the etching mechanism of this compound on silicon-based materials |

| Environmental Engineering | Waste treatment, lifecycle assessment, eco-toxicity evaluation | Sustainable disposal, reduced environmental footprint, regulatory compliance | Developing methods for neutralizing and treating this compound waste streams |

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing Rubigine Tirel in laboratory settings?

this compound (a mixture of ethanedioic acid, ammonium fluoride, and hydrofluoric acid) requires precise synthesis protocols due to its hazardous components. Key steps include:

- Precursor selection : Use high-purity ethanedioic acid and ammonium fluoride to minimize impurities.

- Reaction optimization : Control molar ratios and temperature to avoid uncontrolled exothermic reactions, particularly with hydrofluoric acid .

- Characterization : Employ spectroscopic methods (e.g., FTIR, NMR) and X-ray diffraction for structural validation. Thermogravimetric analysis (TGA) can assess thermal stability.

- Safety protocols : Use fluoropolymer-lined equipment and rigorous ventilation to mitigate HF exposure risks.

Q. How can researchers design experiments to evaluate this compound’s physicochemical properties?

A systematic approach involves:

- Hypothesis-driven testing : For example, hypothesize how pH affects solubility or reactivity.

- Controlled variables : Maintain consistent temperature, pressure, and solvent systems.

- Replicability : Use triplicate samples and statistical tools (e.g., ANOVA) to validate results. Reference databases like IUPAC guidelines for standard property measurements .

Advanced Research Questions

Q. What experimental design strategies address contradictions in reported data on this compound’s reactivity?

Contradictions often arise from uncontrolled variables (e.g., moisture content, impurities). To resolve these:

- Comparative analysis : Replicate prior studies under identical conditions to isolate discrepancies.

- Advanced instrumentation : Use mass spectrometry or in situ Raman spectroscopy to detect intermediate species during reactions.

- Meta-analysis : Systematically review literature to identify methodological outliers or gaps, applying frameworks from for critical evaluation of data validity .

Q. How can researchers integrate computational modeling with experimental studies to predict this compound’s behavior under novel conditions?

- Molecular dynamics (MD) simulations : Model interactions between ethanedioic acid and fluoride ions at varying temperatures.

- Density Functional Theory (DFT) : Predict electronic properties and reaction pathways.

- Validation : Cross-check computational results with empirical data (e.g., reaction yields, spectroscopic profiles). Tools like Gaussian or VASP are commonly used .

Q. What interdisciplinary approaches are viable for studying this compound’s applications in materials science or environmental chemistry?

- Materials science : Investigate its role as a precursor for fluorinated materials. Use SEM-EDS for surface morphology analysis.

- Environmental impact : Assess biodegradation pathways via HPLC-MS to detect breakdown products.

- Toxicology : Collaborate with biomedical researchers to study ecotoxicological effects using OECD guidelines .

Methodological Challenges

Q. How should researchers handle reproducibility issues in studies involving this compound’s hygroscopic properties?

- Environmental control : Conduct experiments in gloveboxes with <1% humidity.

- Standardized protocols : Document all steps (e.g., drying times, storage conditions) to ensure consistency.

- Peer validation : Share raw data and protocols via open-access platforms for independent verification .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s chemical interactions?

- Non-linear regression : Fit data to models like Hill or Logit equations.

- Error analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters.

- Software tools : Leverage R, Python (SciPy), or GraphPad Prism for robust statistical evaluation .

Ethical and Safety Considerations

Q. What ethical frameworks guide the safe handling and disposal of this compound in academic labs?

- Regulatory compliance : Follow OSHA and EPA guidelines for HF handling and waste neutralization (e.g., using calcium carbonate).

- Training : Mandate hazard-specific workshops and emergency response drills.

- Transparency : Disclose risks in published methodologies to uphold reproducibility and safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.